molecular formula C12H8N4S+2 B14377192 2,2'-Sulfanediyldi(benzene-1-diazonium) CAS No. 89455-65-2

2,2'-Sulfanediyldi(benzene-1-diazonium)

Cat. No.: B14377192
CAS No.: 89455-65-2
M. Wt: 240.29 g/mol
InChI Key: BGTBWZQSUSHBQM-UHFFFAOYSA-N
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Description

2,2'-Sulfanediyldi(benzene-1-diazonium) is a sulfur-bridged aromatic diazonium compound characterized by two benzene rings linked via a sulfanediyldi group (–S–) and substituted with diazonium (–N₂⁺) groups at the 1-position of each ring. This structure confers unique reactivity, particularly in coupling reactions and polymer synthesis, due to the electrophilic nature of diazonium salts. However, its instability under ambient conditions and sensitivity to light and moisture limit its practical applications .

Properties

CAS No.

89455-65-2

Molecular Formula

C12H8N4S+2

Molecular Weight

240.29 g/mol

IUPAC Name

2-(2-diazoniophenyl)sulfanylbenzenediazonium

InChI

InChI=1S/C12H8N4S/c13-15-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)16-14/h1-8H/q+2

InChI Key

BGTBWZQSUSHBQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+]#N)SC2=CC=CC=C2[N+]#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Sulfanediyldi(benzene-1-diazonium) typically involves the diazotization of 2,2’-sulfanediyldianiline. This process includes the reaction of the amine groups with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is carried out at low temperatures to stabilize the diazonium ions formed.

Industrial Production Methods

In an industrial setting, the production of 2,2’-Sulfanediyldi(benzene-1-diazonium) follows a similar diazotization process but on a larger scale. The reaction conditions are carefully controlled to ensure the purity and yield of the product. The use of continuous flow reactors can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

2,2’-Sulfanediyldi(benzene-1-diazonium) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2,2’-Sulfanediyldi(benzene-1-diazonium) primarily involves its diazonium groups. These groups can undergo electrophilic substitution reactions, where the diazonium ion acts as an electrophile and reacts with nucleophiles. The sulfur atom in the compound can also influence its reactivity by stabilizing the diazonium ions and facilitating the formation of intermediates in coupling reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analogues

(a) 2,2′-Trisulfanediyldibenzoyl Chloride

This compound features a trisulfanediyldi (–S–S–S–) bridge between two benzoyl chloride groups. Unlike 2,2'-Sulfanediyldi(benzene-1-diazonium), it lacks diazonium groups but exhibits higher thermal stability due to the absence of reactive N₂⁺ moieties. X-ray crystallography data (CCDC) reveal bond lengths of 2.0503–2.066 Å for S–S bonds and angles of 107.64°–112.54°, indicating moderate strain in the sulfur chain .

Key Differences:

Property 2,2'-Sulfanediyldi(benzene-1-diazonium) 2,2′-Trisulfanediyldibenzoyl Chloride
Bridge Type –S– –S–S–S–
Functional Groups Diazonium (–N₂⁺) Benzoyl chloride (–COCl)
Thermal Stability Low (decomposes >40°C) High (stable up to 150°C)
Reactivity Electrophilic coupling Nucleophilic substitution
(b) 2,200-(Sulfanediyldimethylene)bis(1,3-benzothiazole)

This compound contains a sulfanediyldimethylene (–S–CH₂–CH₂–) bridge connecting two benzothiazole rings. The extended methylene chain reduces steric hindrance compared to the direct sulfur bridge in 2,2'-Sulfanediyldi(benzene-1-diazonium). Its applications include coordination chemistry due to the sulfur and nitrogen donor sites .

Key Differences:

Property 2,2'-Sulfanediyldi(benzene-1-diazonium) 2,200-(Sulfanediyldimethylene)bis(1,3-benzothiazole)
Bridge Complexity Direct –S– linkage –S–CH₂–CH₂– spacer
Donor Sites None (non-coordinating diazonium) S and N atoms in benzothiazole
Applications Limited to organic synthesis Metal coordination, catalysis
(c) Bis(2-hydroxyethyl) Sulfide

A simpler thioether with two ethanol groups linked by a sulfur atom. Unlike 2,2'-Sulfanediyldi(benzene-1-diazonium), it is non-aromatic and water-soluble, making it useful in pharmaceutical formulations (e.g., as a solvent or stabilizer). Its deuterated form (Bis(2-hydroxyethyl-d4) sulfide) is employed in isotopic labeling studies .

Key Differences:

Property 2,2'-Sulfanediyldi(benzene-1-diazonium) Bis(2-hydroxyethyl) Sulfide
Aromaticity Aromatic rings Aliphatic chain
Solubility Insoluble in polar solvents Highly water-soluble
Biological Relevance None reported Used in drug delivery

Reactivity and Stability Comparisons

  • Electrophilicity: The diazonium groups in 2,2'-Sulfanediyldi(benzene-1-diazonium) make it highly reactive toward nucleophiles (e.g., azo coupling with phenols or amines), whereas analogs like 2,2′-Trisulfanediyldibenzoyl Chloride undergo slower hydrolysis due to the electron-withdrawing COCl groups .
  • Oxidative Stability : Sulfur bridges in 2,2'-Sulfanediyldi(benzene-1-diazonium) are prone to oxidation, forming sulfoxides or sulfones. In contrast, the trisulfanediyldi bridge in 2,2′-Trisulfanediyldibenzoyl Chloride resists oxidation due to delocalization across three sulfur atoms .

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